molecular formula C11H18Cl3N3 B8214797 5-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride

5-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride

Cat. No.: B8214797
M. Wt: 298.6 g/mol
InChI Key: OHSICUSPFCLOOG-UHFFFAOYSA-N
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Description

5-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C10H14ClN32HCl It is a derivative of pyridine and piperidine, characterized by the presence of a chlorine atom at the 5-position of the pyridine ring and a piperidin-4-ylmethyl group attached to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloropyridin-2-amine and piperidine.

    Reaction: The 5-chloropyridin-2-amine is reacted with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the intermediate 5-chloro-N-(piperidin-4-yl)pyridin-2-amine.

    Purification: The intermediate is then purified using standard techniques such as recrystallization or column chromatography.

    Formation of Dihydrochloride Salt: The purified intermediate is treated with hydrochloric acid to form the dihydrochloride salt of 5-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under appropriate conditions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the chlorine atom.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the piperidine ring.

    Hydrolysis: Products include the corresponding amine and piperidine derivatives.

Scientific Research Applications

5-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(piperidin-4-yl)pyridin-2-amine
  • N-(5-chloropyridin-2-yl)piperidin-4-amine
  • N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

5-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride is unique due to the presence of both the chlorine atom and the piperidin-4-ylmethyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

5-chloro-N-(piperidin-4-ylmethyl)pyridin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3.2ClH/c12-10-1-2-11(15-8-10)14-7-9-3-5-13-6-4-9;;/h1-2,8-9,13H,3-7H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSICUSPFCLOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=NC=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl3N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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